6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can be achieved through the condensation of 5,6-diaminouracil derivatives with various carboxylic acids. The reaction typically employs a non-hazardous coupling reagent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) under mild conditions . This method allows for the precipitation of pure products within a short reaction time of 5 to 10 minutes, with yields often exceeding 80% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of non-hazardous reagents like COMU suggest that scalable and environmentally friendly methods could be developed based on the laboratory synthesis protocols.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-carboxamidouracils: These compounds are precursors for the preparation of 8-substituted xanthines and share a similar pyrimidine core.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
6-Amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropylamino group, in particular, may confer unique steric and electronic effects, differentiating it from other similar compounds.
Properties
Molecular Formula |
C9H14N4O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-amino-5-(cyclopropylamino)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N4O2/c1-12-7(10)6(11-5-3-4-5)8(14)13(2)9(12)15/h5,11H,3-4,10H2,1-2H3 |
InChI Key |
ILDJXKYOVMPCAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.